GW 5074 was initially developed as part of a broader investigation into inhibitors of the Raf kinase family, which are critical mediators in the mitogen-activated protein kinase (MAPK) signaling pathway. The compound is recognized for its specificity towards C-Raf, with an IC50 value of approximately 9 nM, indicating strong inhibitory activity against this target while exhibiting minimal effects on other kinases involved in neurodegenerative diseases .
The synthesis of GW 5074 involves several key steps typically executed under controlled laboratory conditions. The compound is derived from indolinone precursors through a series of chemical reactions that include halogenation and condensation processes.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of GW 5074 can be described in terms of its functional groups and stereochemistry. It contains an indolinone core, which is a bicyclic structure consisting of a fused benzene ring and a pyrrole-like ring. The presence of iodine and bromine substituents significantly influences its biological activity.
GW 5074 participates in several significant chemical reactions primarily related to its interaction with biological targets. Its primary reaction mechanism involves binding to C-Raf, leading to conformational changes that affect downstream signaling pathways.
The mechanism of action for GW 5074 is multifaceted. Primarily, it acts by inhibiting C-Raf kinase activity, which disrupts key signaling pathways involved in cell survival and proliferation.
GW 5074 exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent.
These properties are crucial for determining the compound's bioavailability and efficacy in therapeutic applications.
GW 5074 has significant potential in various scientific applications, primarily within oncology.
GW 5074 (3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one) is a potent and selective inhibitor of c-Raf1 kinase, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 9 nM in cell-free assays [2] [7]. Selectivity profiling reveals negligible activity (IC₅₀ > 1,000 nM) against 38 unrelated kinases, including Janus kinase 1/2/3 (JNK1/2/3), mitogen-activated protein kinase kinase 1 (MEK1), mitogen-activated protein kinase kinase 6/7 (MKK6/7), cyclin-dependent kinase 1/2 (CDK1/2), cellular sarcoma kinase (c-Src), p38 mitogen-activated protein kinase (p38 MAP), vascular endothelial growth factor receptor 2 (VEGFR2), and colony-stimulating factor-1 receptor (c-Fms) [1] [4] [7]. This specificity stems from GW 5074’s unique binding mode to the adenosine triphosphate (ATP)-binding pocket of c-Raf1, leveraging halogen bond interactions via its iodine and bromine atoms [2] [8].
Table 1: Selectivity Profile of GW 5074 Against Key Kinases
| Kinase Target | IC₅₀ (nM) | Functional Impact |
|---|---|---|
| c-Raf1 | 9 | Primary inhibition |
| JNK1/2/3 | >1,000 | No significant effect |
| CDK1/2 | >1,000 | No significant effect |
| c-Src | >1,000 | No significant effect |
| VEGFR2 | >1,000 | No significant effect |
Structural analyses demonstrate that GW 5074 binds c-Raf1 at an allosteric site adjacent to the ATP-binding cleft, inducing conformational changes that stabilize the kinase in an inactive state [8]. Key interactions involve hydrogen bonding between GW 5074’s carbonyl group and c-Raf1’s glutamic acid residue Glu224, while its hydroxyl group forms a salt bridge with lysine residue Lys221 [8]. This binding disrupts c-Raf1 homodimerization—a prerequisite for mitogen-activated protein kinase kinase (MEK) phosphorylation—thereby halting downstream signal propagation [6] [8]. Functionally, this inhibition suppresses c-Raf1-mediated phosphorylation events in multiple cell types, including neuronal and cancer models, without inducing compensatory activation of parallel mitogen-activated protein kinase (MAPK) components [1] [4].
GW 5074 exerts context-dependent effects on the Ras/Raf/MEK/extracellular signal-regulated kinase (ERK) cascade. In BRAF-mutant colorectal cancer cells, GW 5074 synergizes with sorafenib (a B-Raf inhibitor) to disrupt mitochondrial function, amplifying reactive oxygen species (ROS) generation and collapsing membrane potential (ΔΨm) [6] [10]. Paradoxically, in retinoic acid-treated leukemia cells, GW 5074 enhances ERK activation by permitting accumulation of phosphorylated c-Raf1 at serine residue S621—a site linked to kinase stability and nuclear translocation [9]. This illustrates GW 5074’s capacity to either antagonize or potentiate pathway outputs depending on cellular background and co-stimuli.
Table 2: Cell-Type-Specific Effects of GW 5074 on ERK Pathway Dynamics
| Cell Type | GW 5074 Effect | Functional Outcome |
|---|---|---|
| Colorectal cancer (HCT116) | Synergy with sorafenib | Mitochondrial ROS accumulation |
| Leukemia (HL-60) | Sustained ERK phosphorylation | Enhanced differentiation markers |
| Neuronal cultures | c-Raf/B-Raf accumulation | Neuroprotection against toxins |
Beyond canonical MAPK signaling, GW 5074 modulates multiple non-canonical pathways:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: